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molecular formula C12H10ClFN2O2 B8414669 ethyl 1-(4-Chloro-3-fluorophenyl)pyrazole-3-carboxylate

ethyl 1-(4-Chloro-3-fluorophenyl)pyrazole-3-carboxylate

Cat. No. B8414669
M. Wt: 268.67 g/mol
InChI Key: LWXXWZRKFJDUHI-UHFFFAOYSA-N
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Patent
US09169261B2

Procedure details

To a solution of ethyl 1-(4-chloro-3-fluorophenyl)pyrazole-3-carboxylate (268 mg, 1 mmol) in THF was added 3.0 mL of 1.0M of LiOH (3.0 mmol). The resulting mixture was stirred at room temperature for 3 h at which time 1.0 M of HCl was added to adjust pH to 1.0. The organics were extracted with EtOAc (2×100 mL), followed by drying over MgSO4 and concentrated under reduced pressure to give a white solid (230 mg, 96%), which was used for next step without further purification.
Quantity
268 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
96%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH:12]=[CH:11][C:10]([C:13]([O:15]CC)=[O:14])=[N:9]2)=[CH:4][C:3]=1[F:18].[Li+].[OH-].Cl>C1COCC1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH:12]=[CH:11][C:10]([C:13]([OH:15])=[O:14])=[N:9]2)=[CH:4][C:3]=1[F:18] |f:1.2|

Inputs

Step One
Name
Quantity
268 mg
Type
reactant
Smiles
ClC1=C(C=C(C=C1)N1N=C(C=C1)C(=O)OCC)F
Name
Quantity
3 mL
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The organics were extracted with EtOAc (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)N1N=C(C=C1)C(=O)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 230 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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